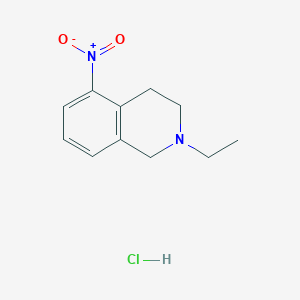![molecular formula C28H26Cl3N3OS B14006387 N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline CAS No. 27244-18-4](/img/structure/B14006387.png)
N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline typically involves multiple steps:
Formation of the thiazole ring: This step involves the reaction of 2-aminothiazole with phenoxymethyl chloride in the presence of a base such as sodium hydroxide.
Chlorination: The resulting compound is then chlorinated using thionyl chloride to introduce the chloro groups.
Condensation: The chlorinated compound is then condensed with 3-chloro-4-formylphenylamine to form the imine linkage.
Alkylation: Finally, the compound undergoes alkylation with 2-chloroethylamine to introduce the bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl) groups react with nucleophilic sites in biological molecules such as DNA. This alkylation can lead to cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The thiazole ring and phenyl groups contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: Similar structure but lacks the thiazole and phenyl groups.
N,N-Bis(2-chloroethyl)-4-aminobenzaldehyde: Similar structure but lacks the thiazole ring.
N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-phenyl}imino)methyl]aniline: Similar structure but lacks the phenoxymethyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline is unique due to the presence of the thiazole ring and phenoxymethyl group, which enhance its reactivity and specificity
Propiedades
Número CAS |
27244-18-4 |
|---|---|
Fórmula molecular |
C28H26Cl3N3OS |
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[[3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C28H26Cl3N3OS/c1-20-15-23(34(13-11-29)14-12-30)9-7-21(20)17-32-22-8-10-25(26(31)16-22)27-19-36-28(33-27)18-35-24-5-3-2-4-6-24/h2-10,15-17,19H,11-14,18H2,1H3 |
Clave InChI |
ZBMYBQCGDPLGFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC(=C(C=C2)C3=CSC(=N3)COC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


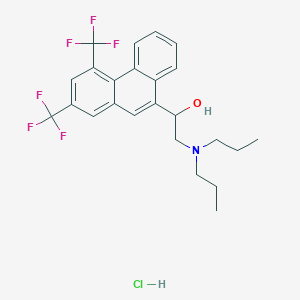
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
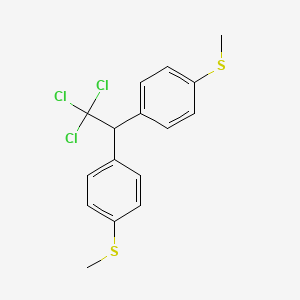

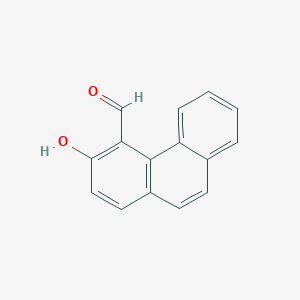

![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)
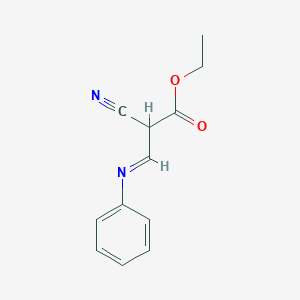
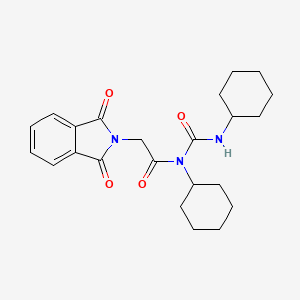

![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)
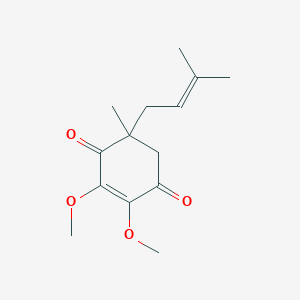
![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
